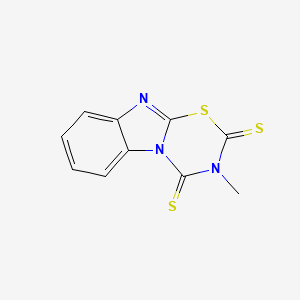
3-Methyl-1-thia-3,4a,9-triaza-fluorene-2,4-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-thia-3,4a,9-triaza-fluorene-2,4-dithione is a complex organic compound with a molecular formula of C10H7N3S3. This compound is characterized by its unique structure, which includes multiple aromatic rings and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-thia-3,4a,9-triaza-fluorene-2,4-dithione typically involves the reaction of potassium 4-thioxo-3-thia-1,4a,9-triaza-fluorene-2-thiolate with various metal chlorides such as Ph3PbCl, Ph3SnCl, and Ph3GeCl. These reactions yield the corresponding metal pentacoordinated compounds, which can be further modified by the addition of solvents like tetrahydrofuran (THF) to form hexacoordinated derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-thia-3,4a,9-triaza-fluorene-2,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-Methyl-1-thia-3,4a,9-triaza-fluorene-2,4-dithione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methyl-1-thia-3,4a,9-triaza-fluorene-2,4-dithione involves its ability to chelate metal ions through covalent and coordination bonds. This chelation forms stable complexes that can interact with molecular targets such as enzymes and proteins, thereby modulating their activity. The pathways involved in these interactions are often studied using molecular dynamics simulations and other computational methods .
Comparison with Similar Compounds
Similar Compounds
4-Thioxo-3-thia-1,4a,9-triaza-fluorene-2-thiolate: A precursor in the synthesis of 3-Methyl-1-thia-3,4a,9-triaza-fluorene-2,4-dithione.
6-Chloro-1-thia-3,4,9-triaza-fluoren-2-yl-pyridin-2-ylmethylene-amine: Another compound with a similar core structure but different functional groups.
Uniqueness
This compound is unique due to its specific arrangement of sulfur and nitrogen atoms within the aromatic framework. This unique structure imparts distinct chemical reactivity and potential for forming stable metal complexes, setting it apart from other similar compounds .
Properties
CAS No. |
74734-08-0 |
|---|---|
Molecular Formula |
C10H7N3S3 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
3-methyl-[1,3,5]thiadiazino[3,2-a]benzimidazole-2,4-dithione |
InChI |
InChI=1S/C10H7N3S3/c1-12-9(14)13-7-5-3-2-4-6(7)11-8(13)16-10(12)15/h2-5H,1H3 |
InChI Key |
WHOZVZKPJLUZNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)N2C3=CC=CC=C3N=C2SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















